N-Carbobenzoxy-DL-serine

Catalog No.
S703876
CAS No.
2768-56-1
M.F
C11H13NO5
M. Wt
239.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Carbobenzoxy-DL-serine

CAS Number

2768-56-1

Product Name

N-Carbobenzoxy-DL-serine

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

InChI

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)

InChI Key

GNIDSOFZAKMQAO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O

Synonyms

N-Cbz-dl-serine;Z-DL-Ser-OH;2768-56-1;N-Carbobenzoxy-DL-serine;N-Carbobenzyloxy-DL-serine;Cbz-DL-Serine;n-carbobenzoxy-serine;N-Benzyloxycarbonyl-DL-serine;GNIDSOFZAKMQAO-UHFFFAOYSA-N;DL-Serine,N-[(phenylmethoxy)carbonyl]-;Serine,N-benzylester,DL-;2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoicacid;CBZ-SER-OH;N-[(Benzyloxy)carbonyl]serine;2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoicacid;L-Serine,N-[(phenylmethoxy)carbonyl]-;Cbz-DL-Ser-OH;ACMC-209uhf;AC1L2PZP;AC1Q5SJU;Carbobenzyloxy-d,l-serine;ACMC-209uh4;C9004_ALDRICH;Oprea1_876194;SCHEMBL457686

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O

Protecting Group Chemistry:

Cbz-DL-serine functions as a protecting group in peptide synthesis. Protecting groups shield specific functional groups within a molecule while allowing reactions to occur at other desired sites. In peptide synthesis, the amino group (NH2) of the serine side chain is protected by the Cbz group, enabling selective modification of the carboxylic acid group (COOH) or other functionalities within the peptide chain. Once the desired modifications are complete, the Cbz group can be removed under specific conditions to reveal the free amino group, allowing for further reactions or peptide chain elongation.

Synthesis of Peptides and Peptide Analogs:

Cbz-DL-serine serves as a valuable building block in the synthesis of peptides and peptide analogs. Due to its protecting group functionality, it allows for the controlled incorporation of the serine residue into peptide chains while maintaining compatibility with various coupling reactions used in peptide synthesis. This enables the creation of diverse peptide structures, including those with specific modifications or unnatural amino acids, for research purposes like studying protein-protein interactions, enzyme activity, or developing potential therapeutic agents.

XLogP3

0.4

Other CAS

2768-56-1
1145-80-8

Dates

Modify: 2023-08-15

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